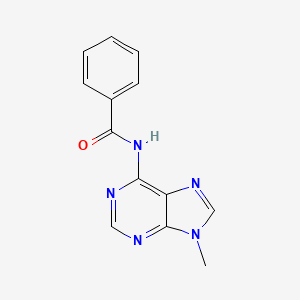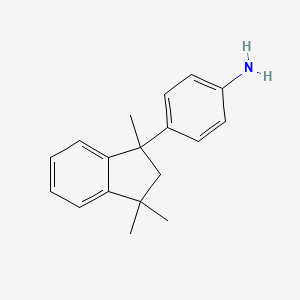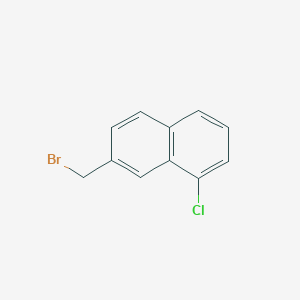
2-(Bromomethyl)-8-chloronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-8-chloronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group at the second position and a chlorine atom at the eighth position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-8-chloronaphthalene typically involves the bromination of 8-chloronaphthalene. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of solvents like dichloromethane or acetone and bromination reagents such as NBS are common in these processes .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-8-chloronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 8-chloronaphthalene.
Scientific Research Applications
2-(Bromomethyl)-8-chloronaphthalene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic properties.
Biological Studies: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-8-chloronaphthalene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The chlorine atom on the naphthalene ring can also participate in electrophilic aromatic substitution reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)naphthalene
- 2-Bromomethyl-1,3-dioxolane
- Ethyl 2-(bromomethyl)acrylate
Uniqueness
2-(Bromomethyl)-8-chloronaphthalene is unique due to the presence of both bromomethyl and chlorine substituents on the naphthalene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one reactive group .
Properties
Molecular Formula |
C11H8BrCl |
|---|---|
Molecular Weight |
255.54 g/mol |
IUPAC Name |
7-(bromomethyl)-1-chloronaphthalene |
InChI |
InChI=1S/C11H8BrCl/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6H,7H2 |
InChI Key |
ZUGWHCSAAMHQKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CBr)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


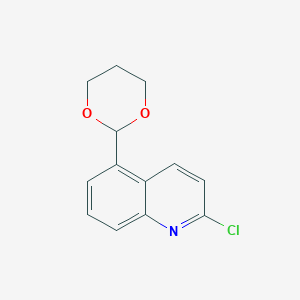
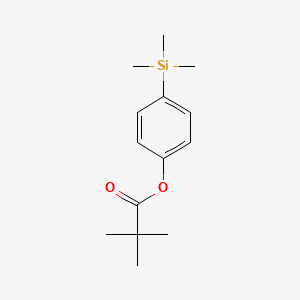
![5-Nitro-3-(p-tolyl)benzo[d]isoxazole](/img/structure/B11861330.png)
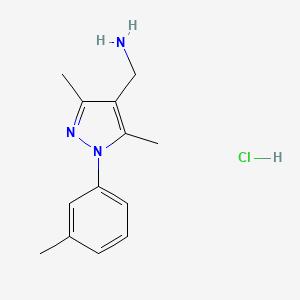
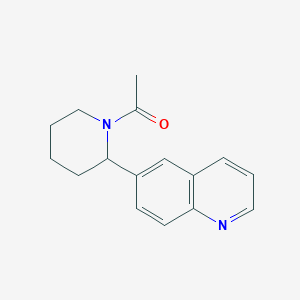
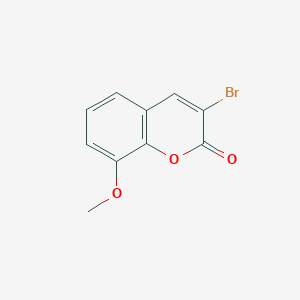
![9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11861360.png)
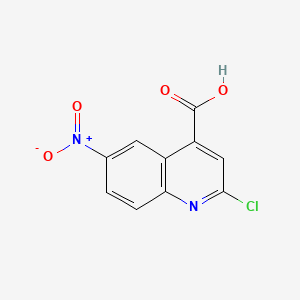
![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11861370.png)
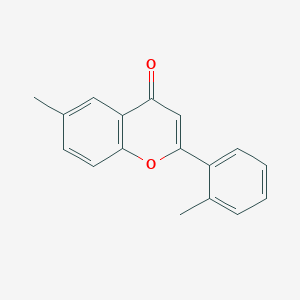
![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)

